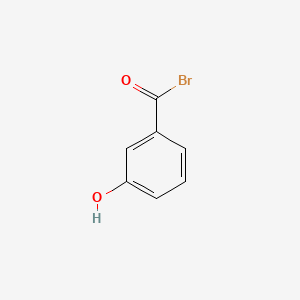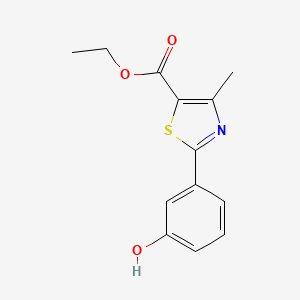
Nonansäure-D14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanedioic-D14 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid, is a deuterated form of nonanedioic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of Nonanedioic-D14 Acid is C9H2D14O4, and it has a molecular weight of approximately 202.31 g/mol .
Wissenschaftliche Forschungsanwendungen
Nonanedioic-D14 Acid has several scientific research applications. It is a valuable building block for producing polyesters and polyamides. The compound is used in the enzymatic production of biopolyesters, where it undergoes polyesterification with diols such as 1,8-octanediol . Additionally, it is utilized in the study of metabolic pathways and enzyme mechanisms due to its deuterated nature, which allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Nonanedioic-D14 Acid can be synthesized through various methods. One notable method involves the multi-step enzymatic synthesis from renewable fatty acids. This process includes the use of recombinant Corynebacterium glutamicum, which expresses alcohol/aldehyde dehydrogenases from Acinetobacter species. The synthesis begins with the conversion of oleic acid to 9-hydroxynonanoic acid, followed by its transformation into 1,9-nonanedioic acid . The dicarboxylic acid is then isolated via crystallization and used for further applications .
Analyse Chemischer Reaktionen
Nonanedioic-D14 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol/aldehyde dehydrogenases, carboxylic acid reductase, and ω-aminotransferase . Major products formed from these reactions include 9-hydroxynonanoic acid, 1,9-nonanediol, and 9-amino-1-nonanol .
Wirkmechanismus
The mechanism of action of Nonanedioic-D14 Acid involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, such as alcohol/aldehyde dehydrogenases, to undergo oxidation and reduction processes . These interactions facilitate the production of various derivatives, which can be further utilized in industrial and research applications .
Vergleich Mit ähnlichen Verbindungen
Nonanedioic-D14 Acid is similar to other dicarboxylic acids, such as azelaic acid and sebacic acid. its deuterated nature makes it unique, as it allows for more precise analytical studies. Similar compounds include:
- Azelaic acid (nonanedioic acid)
- Sebacic acid (decanedioic acid)
- Suberic acid (octanedioic acid)
These compounds share similar chemical properties but differ in their carbon chain lengths and specific applications .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-ODSOAMBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)






